molecular formula C9H13N B124017 N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline CAS No. 67699-91-6

N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline

Cat. No. B124017
CAS RN: 67699-91-6
M. Wt: 141.24 g/mol
InChI Key: FRCFWPVMFJMNDP-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline” is a chemical compound with the molecular formula C9H13N . It has been used as a reactant for the preparation of primary amines and olefins.

Scientific Research Applications

Electroluminescence and OLED Devices

The use of N,N-Di(phenylpyridin-2-yl)anilines and their derivatives, similar in structure to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline, has been explored in the synthesis of luminescent platinum complexes. These complexes have potential applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperatures and high quantum yields. They demonstrate a range of emissions covering blue to red, with potential for use in high-resolution OLED displays (Vezzu et al., 2010).

Proton Transfer and Photochromism

Studies involving compounds structurally related to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline have explored their photochromic properties. For instance, N-(2-hydroxybenzylidene)aniline and its derivatives exhibit unique infrared spectral characteristics upon irradiation, indicating potential applications in photoresponsive materials and molecular switches (Lewis & Sandorfy, 1982).

Chemosensors for Metal Ions

Aniline derivatives have been synthesized as chemosensors for metal ions such as aluminum. These sensors show high selectivity and sensitivity, and they can be used for detecting and imaging metal ions in various environments, including living cells (Shree et al., 2019).

Catalytic Applications

Compounds structurally similar to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline are used in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing anilines and their derivatives, crucial for various chemical research areas, including medicinal chemistry and materials science (Ruiz-Castillo & Buchwald, 2016).

Corrosion Inhibition

Aniline derivatives have been researched for their efficacy as corrosion inhibitors. These compounds demonstrate promising results in protecting metals against corrosion, particularly in acidic environments, which could be vital for industrial applications (Daoud et al., 2014).

Electrical and Conductive Materials

The use of aniline as a precursor for synthesizing conducting polymers and materials with enhanced electrocatalytic properties has been studied. Such materials have potential applications in energy storage, fuel cells, and electronics (Hoyos et al., 2014).

properties

IUPAC Name

N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCFWPVMFJMNDP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.